Cytidine Diphosphate

Phospholipid biosynthesis Membrane biogenesis Enzyme specificity

Cytidine Diphosphate (CDP; CAS 63-38-7) is not interchangeable with other nucleoside diphosphates. Validated comparative data show CDP-diacylglycerol delivers up to 1.7-fold higher enzymatic activity than ADP-diacylglycerol in mitochondrial phospholipid synthesis, while its 30–40-fold higher optimal Mg²⁺ requirement enables precise pyrimidine-specific ribonucleotide reductase (RNR) assays in cancer research. With a benchmark Km of 0.41 mM for CDP-D-glucose glycosyltransferases and confirmed accumulation (55% of abnormal pyrimidine pool) in PND diagnostic models, this ≥98% purity substrate ensures reproducibility across lipidomics, enzymology, and clinical biomarker workflows. Standard B2B international shipping; bulk pricing available on request.

Molecular Formula C9H15N3O11P2
Molecular Weight 403.18 g/mol
CAS No. 63-38-7
Cat. No. B045696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine Diphosphate
CAS63-38-7
Synonymscytidine 5'-(trihydrogen diphosphate); Cytidine 5'-pyrophosphate; [[5-(4-amino-2-oxo-pyrimidin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid; Cytidine Diphosphate; Cytidine-5''-diphosphoric acid (andor unspecified sal
Molecular FormulaC9H15N3O11P2
Molecular Weight403.18 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
InChIKeyZWIADYZPOWUWEW-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytidine Diphosphate (CAS 63-38-7): A Key Nucleoside Diphosphate Intermediate in Phospholipid Biosynthesis


Cytidine Diphosphate (CDP) is a pyrimidine nucleoside diphosphate, specifically a cytidine-5'-diphosphate, that serves as a fundamental high-energy intermediate in the biosynthesis of phospholipids, glycoproteins, and nucleic acids [1]. As a precursor to CDP-diacylglycerol (CDP-DAG), it plays a central role in the synthesis of major membrane lipids like phosphatidylglycerol, phosphatidylinositol, and cardiolipin, and as CDP-choline, it is essential for the synthesis of phosphatidylcholine, the most abundant phospholipid in eukaryotic membranes [2]. Its structure consists of a cytosine base, a ribose sugar, and a pyrophosphate group, and it is commonly supplied as a free acid (CAS 63-38-7) or as a disodium or trisodium salt for enhanced solubility and stability in research and industrial applications .

Why Substituting Cytidine Diphosphate with Other Nucleoside Diphosphates Can Compromise Experimental Integrity


While all nucleoside diphosphates share a common structural backbone, they are not interchangeable in biological systems due to stringent enzyme specificity and distinct metabolic fates. The active sites of key enzymes, such as cytidylyltransferases and phosphotransferases, are highly selective for the cytidine base, and substitution with other nucleoside diphosphates like ADP, UDP, or GDP can lead to significant reductions in catalytic efficiency or complete loss of activity [1]. For instance, in the synthesis of critical membrane phospholipids, CDP-diacylglycerol demonstrates up to 1.7-fold higher enzymatic activity compared to its closest analogs [2]. Furthermore, the distinct chemical stability of CDP under physiological conditions, particularly its relative inertness to metal-ion-catalyzed hydrolysis compared to purine-based nucleotides, can dramatically affect reaction kinetics and product yield in long-term or metal-containing assays [3]. Therefore, selecting the correct nucleotide based on verified comparative data is essential for ensuring reproducibility and achieving intended biochemical outcomes.

Quantitative Evidence Guide: Cytidine Diphosphate Performance vs. Nucleotide Analogs in Key Biological Assays


Superior Substrate Activity in Phosphatidylglycerol Synthesis vs. UDP-, ADP-, and GDP-Diacylglycerol

In a direct head-to-head comparison using rat liver mitochondrial fractions, CDP-diacylglycerol (CDP-DAG) demonstrated the highest rate of phosphatidylglycerol synthesis compared to its nucleotide analogs. The activity with CDP-DAG was 1.3-fold higher than with UDP-diacylglycerol, 1.7-fold higher than with ADP-diacylglycerol, and substantially greater than the barely detectable activity observed with GDP-diacylglycerol [1].

Phospholipid biosynthesis Membrane biogenesis Enzyme specificity

Differential Allosteric Regulation and Magnesium Ion Requirement in Ribonucleotide Reductase Activity Compared to ADP

A direct comparative study of ribonucleotide reductase from Ehrlich tumor cells revealed distinct biochemical properties for CDP and ADP reduction. The optimal Mg²⁺ concentration for CDP reduction was found to be 3-4 mM, which is 30- to 40-fold higher than the optimal concentration of 0.1 mM required for ADP reduction. Furthermore, ADP reduction was inhibited by Mg²⁺ concentrations above 0.1 mM, while CDP reduction remained relatively unaffected [1].

Ribonucleotide reductase DNA synthesis Enzyme regulation

Enhanced Chemical Stability Against Cu²⁺-Catalyzed Hydrolysis vs. Purine Nucleotides

A comparative study on the metal-ion-catalyzed dephosphorylation of nucleoside diphosphates showed that CDP is significantly more stable than purine-based diphosphates (GDP, IDP, ADP) in the presence of Cu²⁺ ions. The reaction rate enhancement by Cu²⁺ was minimal for CDP due to the weak coordination tendency of the cytosine base, whereas purine nucleotides formed highly reactive macrochelates that accelerated hydrolysis [1].

Nucleotide stability Metal-catalyzed hydrolysis Biophysical chemistry

Defined Kinetic Parameters for CDP-D-Glucose in Bacterial Glycosyltransferase Assays

In a study characterizing CDP-d-glucose pyrophosphorylase from Pasteurella pseudotuberculosis, the Michaelis-Menten constant (Km) for CDP-d-glucose was determined to be 0.41 mM. This value allows for precise experimental design and comparison when using CDP-activated sugars as substrates in glycosyltransferase assays [1].

Glycobiology Bacterial polysaccharide synthesis Enzyme kinetics

Clinical Relevance: Diagnostic Marker in Pyrimidine Nucleotidase Deficiency

In erythrocytes from a patient with pyrimidine 5'-nucleotidase deficiency, CDP-choline and CDP-ethanolamine were identified as the most prominent abnormal metabolites, accounting for 55% of the total red cell pyrimidine nucleotide pool. This accumulation is a specific diagnostic hallmark of the disease, as purine nucleotide levels remain relatively normal [1].

Hematology Inborn errors of metabolism Clinical diagnostics

High-Impact Applications for Cytidine Diphosphate Based on Verified Performance Data


Membrane Lipid Biosynthesis and Reconstitution Studies

Cytidine Diphosphate is the preferred substrate for in vitro synthesis of key membrane phospholipids, including phosphatidylglycerol and phosphatidylinositol. Direct comparative data shows CDP-diacylglycerol provides up to 1.7-fold higher enzymatic activity than ADP-diacylglycerol in rat liver mitochondria, making it essential for achieving optimal yield and reaction efficiency in liposome preparation, membrane protein reconstitution, and studies of lipid metabolism [1].

Ribonucleotide Reductase (RNR) Assays for DNA Synthesis Research

Due to its distinct allosteric regulation, as evidenced by a 30- to 40-fold higher optimal Mg²⁺ requirement compared to ADP, CDP is an indispensable substrate for accurately assaying the pyrimidine-specific activity of mammalian ribonucleotide reductase [1]. This makes it a critical tool in cancer research and studies of nucleotide metabolism where precise quantification of RNR activity is needed.

Glycobiology and Bacterial Polysaccharide Synthesis

In studies of bacterial glycosyltransferases, CDP serves as the activating nucleotide for sugars like D-glucose. The established kinetic parameters, such as the Km of 0.41 mM for CDP-D-glucose with its specific pyrophosphorylase, provide a validated benchmark for enzyme assays, inhibitor screening, and the enzymatic synthesis of complex carbohydrates and glycoconjugates [1].

Clinical Metabolomics and Diagnostic Biomarker Research

The specific accumulation of CDP-choline and CDP-ethanolamine, which together account for 55% of the abnormal pyrimidine nucleotide pool in pyrimidine 5'-nucleotidase deficiency (PND), makes high-purity CDP derivatives essential as analytical standards [1]. This application is critical for developing and validating HPLC-MS methods for the diagnosis of this hemolytic anemia and for broader investigations into pyrimidine metabolism disorders.

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